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Introduction to Discriminant Analysis of Principal
Components (DAPC)
Discriminant Analysis of Principal Components (DAPC) is a multivariate statistical method used

to identify and describe clusters of genetically related individuals.[1][2] It is a powerful tool for

exploring the genetic structure of populations without relying on the assumptions of population

genetics models like Hardy-Weinberg equilibrium or linkage disequilibrium.[2] DAPC is

particularly effective for large datasets, such as those generated by next-generation

sequencing, and is computationally faster than Bayesian clustering methods.[2]

The method is implemented in two main steps. First, a Principal Component Analysis (PCA) is

performed on the genetic data to reduce its dimensionality while retaining most of the variation.

[3][4] Subsequently, a Discriminant Analysis (DA) is applied to the retained principal

components to maximize the separation between groups while minimizing the variation within

them.[3][4]

DAPC can be used in two primary ways:

A priori group definition: To test for genetic differentiation among predefined populations

(e.g., based on sampling locations).
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De novo cluster inference: To identify genetic clusters without prior knowledge of population

boundaries, typically using a K-means clustering algorithm.[1][2]

A newer implementation, DAPCy, is a Python package that leverages machine learning

libraries to enhance the scalability and efficiency of DAPC for very large genomic datasets.

Data Presentation: Summarizing Quantitative
Results
Effective visualization and summarization of quantitative data are crucial for interpreting DAPC

results. The following tables provide templates for presenting key outputs from the analysis.

Table 1: Determining the Optimal Number of Clusters (K) using Bayesian Information Criterion

(BIC)

This table summarizes the results of the find.clusters function, which helps in identifying the

optimal number of genetic clusters. The lowest BIC value generally indicates the best-

supported number of clusters.[1][2][5]

Number of Clusters (K) Bayesian Information Criterion (BIC)

1 1500.5

2 1200.2

3 950.8

4 850.1

5 875.3

6 910.7

Note: The optimal number of clusters corresponds to the lowest BIC value. In practice, the

"elbow" of the BIC curve can also be a useful indicator.[1]

Table 2: Cross-Validation Results for Selecting the Number of Principal Components (PCs)
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This table presents the output of the xvalDapc function, which is used to determine the optimal

number of PCs to retain in the analysis. The number of PCs that maximizes the mean success

rate and minimizes the Root Mean Squared Error (RMSE) is typically chosen.[3]

Number of PCs Retained
Mean Successful
Assignment (%)

Root Mean Squared Error
(RMSE)

10 85.2 0.384

20 92.5 0.273

30 95.1 0.221

40 96.3 0.192

50 96.1 0.198

60 95.8 0.205

Note: The optimal number of PCs is selected based on the trade-off between maximizing

successful assignment and minimizing overfitting.

Experimental Protocols
This section provides a detailed protocol for performing a DAPC analysis using the adegenet

package in R.

Data Preparation and Loading
Install and load the necessary R packages:

Import your genetic data: Your data should be in a format compatible with adegenet, such as

a GENEPOP file, a VCF file, or a simple data frame of genotypes.

De Novo Cluster Identification
This protocol is for when you do not have predefined populations.

Find the optimal number of clusters using find.clusters: This function runs successive K-

means clustering with an increasing number of clusters (K) and calculates the BIC for each.
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[1][6]

This will produce a plot of BIC values against the number of clusters. Choose the value of K

that corresponds to the lowest BIC.[1]

Performing the Discriminant Analysis of Principal
Components (DAPC)

Run the DAPC analysis: Use the dapc function with the identified groups from the previous

step.

Choosing the number of PCs (n.pca): The number of PCs to retain is a critical parameter.

Retaining too few may discard useful information, while retaining too many can lead to

overfitting. Cross-validation is the recommended approach to determine the optimal number

of PCs.[3]

The output will provide the mean successful assignment and RMSE for different numbers of

retained PCs, helping you to select the optimal number.[3][7]

Visualization and Interpretation
Scatter Plot: Visualize the clusters using a scatter plot of the discriminant functions.

Composition Plot: To visualize the assignment of individuals to clusters, similar to a

STRUCTURE plot.[8]

Loading Plot: To identify which alleles contribute most to the discriminant functions and thus

to the separation of clusters.[1]

Mandatory Visualizations
DAPC Experimental Workflow
The following diagram illustrates the typical workflow for a DAPC analysis.
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Caption: DAPC analysis workflow from data input to interpretation.

Conceptual Diagram of DAPC
This diagram illustrates the underlying logic of the DAPC method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8745020?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8745020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Data

Step 1: PCA

Step 2: DA

High-Dimensional
Genetic Data (Alleles)

Principal Component Analysis
(Dimension Reduction)

Uncorrelated
Principal Components Retains overall variance

Discriminant Analysis

Well-Separated
Genetic Clusters

Maximizes between-group variance,
Minimizes within-group variance

Click to download full resolution via product page

Caption: Conceptual overview of the DAPC method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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